

Introduction: The Imperative for Unambiguous Characterization

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Compound of Interest

Compound Name: 2-(3-Bromo-5-fluorophenyl)acetic acid

Cat. No.: B1339310

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2-(3-Bromo-5-fluorophenyl)acetic acid (C₈H₆BrFO₂) is a halogenated aromatic compound.[1] [2] Such molecules serve as crucial building blocks in medicinal chemistry and materials science, where precise atomic arrangement dictates biological activity, reactivity, and physical properties.[3][4] Therefore, rigorous and unequivocal structure elucidation is not merely a procedural step but a foundational requirement for any subsequent research or development.

This guide details a synergistic analytical workflow, employing mass spectrometry, infrared spectroscopy, and multi-nuclear magnetic resonance spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle, culminating in an unassailable confirmation of the molecule's identity.

Part 1: Foundational Analysis via Mass Spectrometry (MS)

Expertise & Experience: The Rationale for Leading with MS

The initial analytical step in any structural elucidation workflow should be to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose as it provides an extremely accurate mass measurement, allowing for the determination of the elemental composition. For halogenated compounds, MS offers a unique, built-in validation feature: the characteristic isotopic distribution of halogens like bromine.[5][6]

Trustworthiness: Bromine's Isotopic Signature as an Internal Validator

Nature provides a powerful validation tool in the form of isotopes. Bromine consists of two stable isotopes, ^{79}Br and ^{81}Br , in an almost 1:1 natural abundance (50.5% and 49.5%, respectively).[6] Consequently, any compound containing a single bromine atom will exhibit a distinctive "doublet" in its mass spectrum for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (m/z and $m/z+2$).[6][7] The observation of this pattern is definitive evidence for the presence of one bromine atom, making the experiment self-validating.

High-Resolution Mass Spectrometry (HRMS) Data

The expected HRMS data provides a precise target for experimental verification.

Adduct Ion	Formula	Calculated m/z
$[\text{M}(^{79}\text{Br})-\text{H}]^-$	$\text{C}_8\text{H}_5^{79}\text{BrFO}_2$	230.9462
$[\text{M}(^{81}\text{Br})-\text{H}]^-$	$\text{C}_8\text{H}_5^{81}\text{BrFO}_2$	232.9442
$[\text{M}(^{79}\text{Br})+\text{H}]^+$	$\text{C}_8\text{H}_7^{79}\text{BrFO}_2$	232.9608
$[\text{M}(^{81}\text{Br})+\text{H}]^+$	$\text{C}_8\text{H}_7^{81}\text{BrFO}_2$	234.9588

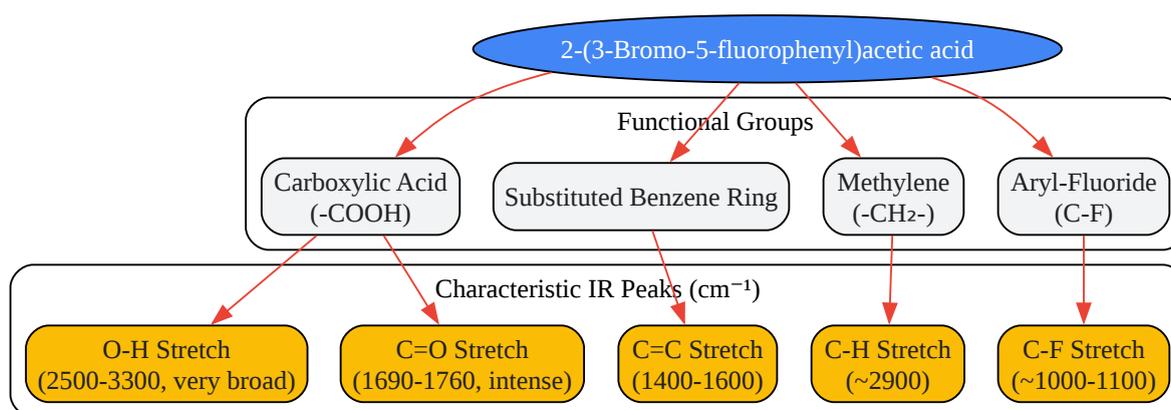
Data predicted based on the compound's molecular formula.[1][8]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

- Sample Preparation: Dissolve 1-2 mg of **2-(3-Bromo-5-fluorophenyl)acetic acid** in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Utilize an ESI-TOF mass spectrometer, which allows for soft ionization (preserving the molecular ion) and high mass accuracy.
- Ionization Mode: Acquire data in both positive and negative ion modes to observe the protonated $[\text{M}+\text{H}]^+$ and deprotonated $[\text{M}-\text{H}]^-$ species, respectively. The carboxylic acid moiety makes negative mode particularly sensitive.

- Data Acquisition: Infuse the sample solution directly into the ion source at a flow rate of 5-10 $\mu\text{L}/\text{min}$. Acquire spectra over a mass range of m/z 50-500.
- Analysis: Verify the presence of the characteristic m/z and $m/z+2$ doublet with a $\sim 1:1$ intensity ratio. Confirm that the measured accurate mass is within a 5 ppm tolerance of the calculated mass for the predicted elemental formula.

Workflow for Mass Spectrometry Analysis



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Caption: Correlation of molecular functional groups to their IR signals.

Part 3: Definitive Connectivity Mapping via NMR Spectroscopy

Expertise & Experience: The Core of Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), we can map out the complete carbon-hydrogen framework and confirm the position of the heteroatoms. A multi-nuclear approach provides a cross-validating dataset that leaves no ambiguity.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information on the number of chemically distinct protons, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration).

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Assignment	Predicted δ (ppm)	Multiplicity	Integration	Coupling (J) Hz	Rationale
H _a (COOH)	~10-12	Singlet (broad)	1H	N/A	Acidic proton, highly deshielded, exchanges with trace water. [9][10]
H _{β} (-CH ₂ -)	~3.6	Singlet	2H	N/A	Methylene protons adjacent to a carbonyl and an aromatic ring.
H _{c,d,e} (Aryl)	~7.0-7.4	Multiplet	3H	J(H-H), J(H-F)	Aromatic protons with complex splitting due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy: The Carbon Skeleton

Proton-decoupled ^{13}C NMR reveals one signal for each unique carbon atom in the molecule. The chemical shift of each signal is indicative of the carbon's hybridization and electronic environment. For our target molecule, 8 distinct signals are expected.

Predicted ^{13}C NMR Data (in CDCl_3 , 101 MHz)

Assignment	Predicted δ (ppm)	Rationale
C=O	~175	Carboxylic acid carbonyl carbon, highly deshielded. [9] [10]
C-F	~163 (d)	Aromatic carbon directly bonded to fluorine; exhibits a large $^1\text{J}(\text{C-F})$ coupling.
C-Br	~122	Aromatic carbon bonded to bromine; exhibits a shielding effect.
C-CH ₂	~140 (d)	Quaternary aromatic carbon attached to the acetic acid group; may show small C-F coupling.
Aromatic CH	~115-130 (m)	Remaining three aromatic carbons, with shifts influenced by substituents and potential C-F coupling.
-CH ₂ -	~40	Aliphatic methylene carbon adjacent to carbonyl and aryl groups.

^{19}F NMR Spectroscopy: The Fluorine Probe

^{19}F NMR is a highly sensitive technique with a wide chemical shift range, making it excellent for analyzing fluorinated compounds. [11][12] The presence of a signal is definitive proof of fluorine, and its coupling to nearby protons confirms its position on the aromatic ring.

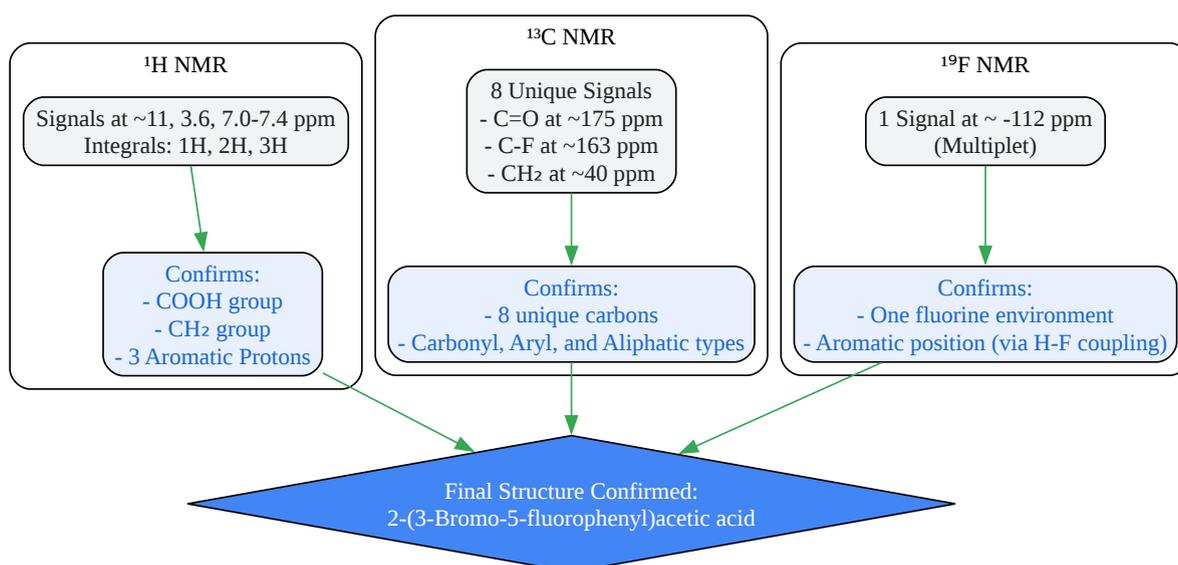
Predicted ^{19}F NMR Data (in CDCl_3 , 377 MHz)

Predicted δ (ppm)	Multiplicity	Coupling (J) Hz	Rationale
~ -110 to -115	Triplet of triplets (tt) or Multiplet	$^3\text{J}(\text{F-H})_{\text{ortho}}$, $^5\text{J}(\text{F-H})_{\text{para}}$	A single fluorine environment on the aromatic ring, coupled to the two ortho protons and potentially the para proton. [11][13]

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- **^1H NMR Acquisition:** Acquire a standard one-dimensional proton spectrum. Ensure proper shimming for high resolution. Set the spectral width to cover 0-15 ppm.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans will be required due to the lower natural abundance of ^{13}C . [14]4. **^{19}F NMR Acquisition:** Acquire a one-dimensional fluorine spectrum. No special setup is usually required beyond tuning the probe to the ^{19}F frequency.
- **Data Processing:** Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale (e.g., using residual solvent signal for ^1H and ^{13}C). Integrate the ^1H signals.

Integrated NMR Structure Elucidation Workflow



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Caption: Integrated multi-nuclear NMR workflow for final structure confirmation.

Part 4: The Gold Standard: Single-Crystal X-ray Diffraction

Expertise & Experience: Unambiguous Spatial Arrangement

While the combination of MS, IR, and NMR spectroscopy provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it. [15][16] If a high-quality single crystal can be obtained, this method provides an absolute confirmation of the atomic connectivity and detailed geometric parameters (bond lengths and angles).

Experimental Protocol: X-ray Crystallography

- **Crystallization:** Grow a single crystal of **2-(3-Bromo-5-fluorophenyl)acetic acid** suitable for diffraction. This is often the most challenging step and typically involves slow evaporation of a saturated solution or vapor diffusion techniques with various solvents.
- **Data Collection:** Mount the crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are solved using computational methods and then refined to best fit the experimental data, yielding a final, detailed 3D model of the molecule.

Workflow for X-ray Crystallography

Caption: Workflow for definitive structure proof by X-ray crystallography.

Conclusion: A Synthesis of Orthogonal Data

The structure of **2-(3-Bromo-5-fluorophenyl)acetic acid** is unequivocally confirmed through the strategic application of orthogonal analytical techniques. Mass spectrometry validates the elemental formula ($C_8H_6BrFO_2$) and the presence of a single bromine atom. Infrared spectroscopy provides a clear fingerprint of the carboxylic acid and substituted aromatic ring functional groups. Finally, a comprehensive multi-nuclear (1H , ^{13}C , and ^{19}F) NMR analysis maps the precise connectivity of the atomic framework. Each technique validates the others, creating a self-consistent and irrefutable dataset that establishes the compound's structure with the highest degree of scientific certainty.

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